molecular formula C20H22N6O2 B2481577 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide CAS No. 1172291-83-6

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide

Cat. No. B2481577
CAS RN: 1172291-83-6
M. Wt: 378.436
InChI Key: MZJCVPLVEBUYDS-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of substances that possess a pyrimido[5,4-b]indol and pyrazole moiety. These structures are notable for their potential in various biological and chemical applications due to their unique structural features and chemical properties. The synthesis, molecular structure, chemical reactions, and properties of such compounds are of significant interest in the field of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from readily available substrates. For instance, compounds with a pyrazole core have been synthesized through reactions starting from pyrazolyl precursors, employing conditions that facilitate the formation of the desired scaffold while introducing various substituents to achieve specific chemical properties (Shestakov et al., 2009). Similar methodologies can be adapted for the synthesis of the target compound, focusing on the construction of the pyrimido[5,4-b]indol core and subsequent functionalization with the pyrazole-derived substituent.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by their complex heterocyclic systems, which influence their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural elucidation. For example, crystallographic analysis has been used to determine the structure and confirm the formation of specific heterocyclic compounds, providing insights into their conformation and potential intermolecular interactions (Liu et al., 2008).

Scientific Research Applications

  • Synthesis of Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. These reactions lead to various structures, such as 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, involved in alkylation at nitrogen atoms, and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which undergo alkylation at the sulfur atom (Shestakov et al., 2009).

  • Antimicrobial Applications : Novel indole derivatives, including those with pyrimido[5,4-b]indole structures, have been synthesized and tested for antimicrobial activities. These compounds are synthesized under conventional and microwave-assisted conditions and have shown significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

  • Anticancer Agent Synthesis : Studies have shown that compounds with pyrimido[5,4-b]indole structures can be synthesized and evaluated for potential anticancer activities. These compounds include 2-(1H-indol-3-yl)-9-substituted-4,7-disubstituted pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, indicating a possible application in developing new anticancer agents (Abdelhamid et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of pharmaceuticals. This could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-12-15(13(2)25(3)24-12)10-21-17(27)8-9-26-11-22-18-14-6-4-5-7-16(14)23-19(18)20(26)28/h4-7,11,23H,8-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJCVPLVEBUYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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